molecular formula C15H15NO2 B1226870 3,4-Dimethylbenzoic acid (6-methyl-3-pyridinyl) ester

3,4-Dimethylbenzoic acid (6-methyl-3-pyridinyl) ester

Cat. No.: B1226870
M. Wt: 241.28 g/mol
InChI Key: HDRSXOPTXZMKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethylbenzoic acid (6-methyl-3-pyridinyl) ester is a benzoate ester.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Carboxylic Esters : Research shows that various carboxylic esters, including those related to 3,4-Dimethylbenzoic acid (6-methyl-3-pyridinyl) ester, can be synthesized effectively using 2-methyl-6-nitrobenzoic anhydride with triethylamine in the presence of a catalytic amount of 4-(dimethylamino)pyridine (Shiina, Ibuka, & Kubota, 2002).
  • Crystal Structure Analysis : The structural analysis of compounds similar to this compound was conducted using various techniques such as IR, 1H NMR, and single-crystal X-ray diffraction (Nagarajaiah & Begum, 2015).

Applications in Organic Chemistry and Catalysis

  • Enantioselective Esterification : Studies indicate the utility of derivatives of compounds like this compound in the enantioselective esterification process (Shiina et al., 2012).
  • Catalyst in Synthesis : These compounds also find application as catalysts in the synthesis of other complex organic compounds, demonstrating versatility in organic chemistry (Shiina et al., 2004).

Potential in Photovoltaic and Solar Cell Research

  • Solar Cell Applications : Research has explored the application of related compounds in solar cells, particularly as acceptor and cathode interfacial materials, indicating potential in renewable energy technologies (Lv et al., 2014).

Synthesis of Key Intermediates in Drug Development

  • Intermediate in Drug Synthesis : The synthesis of 3-Methyl-2-nitrobenzoic acid, a compound closely related to this compound, has been studied as a key intermediate in the development of certain pharmaceuticals (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

(6-methylpyridin-3-yl) 3,4-dimethylbenzoate

InChI

InChI=1S/C15H15NO2/c1-10-4-6-13(8-11(10)2)15(17)18-14-7-5-12(3)16-9-14/h4-9H,1-3H3

InChI Key

HDRSXOPTXZMKCM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CN=C(C=C2)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CN=C(C=C2)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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